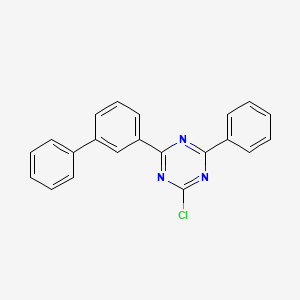

2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine

Description

The exact mass of the compound this compound is 343.0876252 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-phenyl-6-(3-phenylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3/c22-21-24-19(16-10-5-2-6-11-16)23-20(25-21)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPCJJONRMPERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689576-03-1 | |

| Record name | 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine

An In-depth Technical Guide

Introduction: The Imperative for Rigorous Characterization

The 1,3,5-triazine scaffold is a privileged heterocycle in modern chemistry, forming the core of numerous pharmaceuticals, agricultural chemicals, and advanced polymers.[1][2] Its rigid, planar structure and the ability to precisely tailor substituents at the 2, 4, and 6 positions allow for fine-tuning of chemical and biological properties. The target molecule, 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine, represents a complex, non-symmetrical derivative where precise substituent placement is critical to its function.

Ambiguity in its structure—for instance, an isomeric product where the biphenyl and phenyl groups are swapped—could lead to drastically different biological activities, toxicological profiles, or material properties. Therefore, its definitive structural elucidation is not merely an academic exercise but a critical prerequisite for any further research or development. This guide outlines an integrated analytical approach that synergistically combines data from multiple orthogonal techniques to build an irrefutable case for the proposed structure.

Contextual Framework: Plausible Synthetic Pathway

Understanding the likely synthetic route is crucial as it informs the potential impurities and isomeric byproducts that must be ruled out during analysis. The synthesis of asymmetrically substituted triazines typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the decreasing reactivity of the chlorine atoms with each successive nucleophilic substitution.[3][4]

A plausible pathway involves a sequential, temperature-controlled substitution. For instance, a Suzuki or Stille coupling with one equivalent of phenylboronic acid at a low temperature (e.g., 0 °C) would yield the monosubstituted intermediate. A subsequent coupling with biphenyl-3-ylboronic acid at a higher temperature (e.g., room temperature or gentle heating) would then yield the target disubstituted product, leaving the final chlorine atom intact.

Caption: Plausible synthetic route via sequential Suzuki coupling reactions.

Definitive Molecular Formula and Isotopic Signature by High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step in characterization is to confirm the elemental composition. Low-resolution MS provides only the nominal mass, which could be shared by numerous other combinations of atoms. High-Resolution Mass Spectrometry (HRMS), typically with an accuracy of <5 ppm, is essential to determine the exact mass, thereby providing a unique molecular formula. For this specific molecule, the presence of a chlorine atom provides a powerful diagnostic tool due to its distinct isotopic signature (³⁵Cl and ³⁷Cl).[5][6][7]

Expected HRMS Data

The molecular formula for this compound is C₂₁H₁₄ClN₅ . The presence of one chlorine atom predicts a characteristic M+ and M+2 isotopic pattern with a relative intensity ratio of approximately 3:1.

| Parameter | Theoretical Value |

| Molecular Formula | C₂₁H₁₄ClN₅ |

| Exact Mass [M]⁺ (³⁵Cl) | 367.0938 |

| Exact Mass [M+2]⁺ (³⁷Cl) | 369.0908 |

| Intensity Ratio (M:M+2) | ~100:32.5 (or ~3:1) |

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals the molecule's stability and connectivity. For chloro-s-triazines, fragmentation is predictable.[8][9] The most prominent pathways involve the initial loss of the chlorine radical followed by fragmentation of the side chains or cleavage of the triazine ring itself.

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Experimental Protocol: HRMS via ESI-Q-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode, as the triazine nitrogens are readily protonated.

-

Mass Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy (<5 ppm).

-

Acquisition: Acquire the full scan mass spectrum from m/z 100-1000. Observe the molecular ion cluster around m/z 367-370.

-

Data Analysis: Confirm the exact mass of the monoisotopic peak ([M+H]⁺ or [M]⁺˙) and the M+2 peak. Verify that the measured mass is within 5 ppm of the theoretical value and that the isotopic distribution matches the theoretical pattern for a compound containing one chlorine atom.

Unambiguous Connectivity via 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. For a complex, non-symmetrical molecule like this, a simple ¹H or ¹³C spectrum is insufficient. Two-dimensional (2D) correlation experiments, specifically HSQC and HMBC, are indispensable for mapping the molecular framework.[10][11][12] It is important to note that triazine derivatives can sometimes exhibit poor solubility or show complex spectra due to restricted rotation around the C(triazine)-N(exocyclic) bonds, although this is less common for C-C bonded substituents.[13][14]

Predicted ¹H and ¹³C NMR Spectral Features

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (~7.0-8.5 ppm). The five protons of the phenyl group and the nine protons of the biphenyl-3-yl group will produce a series of complex multiplets.

-

¹³C NMR: The spectrum will show 15 aromatic carbon signals (some may overlap) and 3 distinct signals for the triazine ring carbons. The carbon atom bonded to chlorine (C2) will be significantly shifted compared to the other two triazine carbons (C4, C6).

The Power of 2D NMR: HSQC and HMBC

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It is the definitive way to assign the ¹H signals to their corresponding ¹³C signals.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The absence of a 1-bond correlation makes it complementary to HSQC. The crucial HMBC correlations are those that link the protons of the phenyl and biphenyl rings to the specific carbons of the triazine core.[11][12][15]

Caption: Integrated NMR workflow for structure elucidation.

Key Diagnostic HMBC Correlations

To confirm the structure as this compound, the following correlations are essential:

| Protons on... | ...Show HMBC Correlation to Carbon: | Implication |

| Phenyl Ring (ortho-protons) | C6 of Triazine Ring | Confirms phenyl group is attached to C6. |

| Biphenyl-3-yl Ring (protons ortho to the point of attachment) | C4 of Triazine Ring | Confirms biphenyl group is attached to C4. |

| Both Rings (protons ortho to the point of attachment) | C2 of Triazine Ring | Confirms proximity of both rings to the chlorine-bearing carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution; poor solubility can lead to broad signals.[13]

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition:

-

Acquire a phase-sensitive gradient-selected HSQC experiment to identify one-bond C-H correlations.

-

Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Use the HSQC spectrum to link proton and carbon chemical shifts.

-

Systematically analyze the HMBC spectrum, starting from the most downfield or distinct proton signals, to piece together the molecular fragments and confirm their linkage to the triazine core as detailed in the table above.

-

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of HRMS and comprehensive 2D NMR provides an exceptionally strong case for the structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[16][17] It provides a 3D model of the molecule, confirming not only the atom-to-atom connectivity but also precise bond lengths, bond angles, and intermolecular packing interactions.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Grow single crystals suitable for diffraction by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents (e.g., dichloromethane, ethyl acetate, hexane mixtures) should be screened.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2).

-

Analysis: The final refined structure will provide a visual 3D model, confirming the placement of the chloro, phenyl, and biphenyl-3-yl substituents on the triazine ring.

Conclusion: An Integrated and Self-Validating Approach

The definitive structure elucidation of this compound cannot be achieved with a single technique. The robust, self-validating methodology presented here relies on the synergy of orthogonal analytical platforms.

Caption: Integrated workflow for definitive structure confirmation.

HRMS establishes the correct elemental formula and confirms the presence of the key chlorine atom. Advanced 2D NMR spectroscopy maps the atomic connectivity, definitively placing the complex substituents at their correct positions on the triazine core. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of the molecular structure in three dimensions. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development endeavors.

References

- Structural characterization of triazines. (n.d.). No source provided.

-

Łukasiak, J., Jamrógiewicz, Z., & Kamiński, Z. (1983). ¹H-NMR Elucidation of the Structure of Some 1,3,5-Triazines. Spectroscopy Letters, 16(9), 699-705. [Link]

-

Ross, J. A., & Tweedy, B. G. (1970). Mass spectra of chloro-, aminochloro- and ethylaminochloro-s-triazines. Organic Mass Spectrometry, 3(2), 203-213. [Link]

-

Harris, R. K., et al. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry, 41(8), 637-646. [Link]

-

Goubeau, J., Jahn, E. L., Kreutzberger, A., & Grundmann, C. (1954). Triazines. X. The Infrared and Raman Spectra of 1,3,5-Triazine. The Journal of Physical Chemistry, 58(11), 1078-1081. [Link]

-

Bar-Haim, G., & Kol, M. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(4), 363-372. [Link]

-

Spectroscopic Data for Triazines 3a−e in CH₂Cl₂ [10⁻⁵ M]. (n.d.). ResearchGate. [Link]

-

NMR spectra of 1,3,5-triazines with fluorinated substituents. (n.d.). ResearchGate. [Link]

-

2-Chloro-4,6-diamino-1,3,5-triazine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. (2022). National Institutes of Health. [Link]

-

HSQC and HMBC. (n.d.). NMR Core Facility, Columbia University. [Link]

-

2-Chloro-1,3,5-triazine. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. (2023). ResearchGate. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

-

2-chloro-4,6-diphenyl-1,3,5-triazine. (n.d.). ChemSynthesis. [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. [Link]

-

Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (2012). Der Pharma Chemica. [Link]

-

synthesis, characterization and bilogical evaluation of 2,4,6- trisubstituted 1,3,5-triazine derivatives. (2015). ResearchGate. [Link]

-

Mass Spectrometry. (n.d.). MSU Chemistry. [Link]

-

Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. (2022). MDPI. [Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2023). (2023). RSC Publishing. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (1975). ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. [Link]

-

Three X-ray structures of C-substituted-2,4,6-tris(azol-1-yl)-1,3,5-triazines. (n.d.). ResearchGate. [Link]

-

Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. (2021). MDPI. [Link]

Sources

- 1. ijisrt.com [ijisrt.com]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectra of chloro-, aminochloro- and ethylaminochloro-s-triazines† | Semantic Scholar [semanticscholar.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tdx.cat [tdx.cat]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

The Nexus of Aromaticity and Electron Deficiency: A Technical Guide to the Electronic Properties of Biphenyl-Substituted Triazines

Abstract

The strategic fusion of the electron-deficient 1,3,5-triazine core with the π-rich, sterically influential biphenyl moiety has given rise to a versatile class of organic molecules with tunable electronic properties. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of biphenyl-substituted triazines, with a focus on elucidating the structure-property relationships that govern their performance in advanced materials. Intended for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with field-proven insights to serve as a comprehensive resource for the rational design of novel functional molecules.

Introduction: A Tale of Two Moieties

The remarkable electronic characteristics of biphenyl-substituted triazines stem from the synergistic interplay between two fundamental building blocks: the 1,3,5-triazine ring and the biphenyl group. The 1,3,5-triazine, a six-membered aromatic heterocycle with three nitrogen atoms, is inherently electron-deficient due to the high electronegativity of nitrogen.[1][2] This property makes it an excellent electron acceptor and imparts significant thermal and chemical stability to the resulting molecules.[3]

Conversely, the biphenyl group, consisting of two connected phenyl rings, offers a large, polarizable π-system that can be readily modified. The torsional angle between the two phenyl rings is a critical structural parameter that influences the extent of π-conjugation and, consequently, the electronic properties of the molecule.[4] By strategically substituting the biphenyl unit onto the triazine core, a donor-π-acceptor (D-π-A) or more complex quadrupolar (A–π–D–π–A) architecture can be created, allowing for precise control over the frontier molecular orbitals (HOMO and LUMO) and the resulting photophysical behavior.[5][6][7]

This guide will navigate the fundamental principles governing the electronic properties of these compounds, from their rational design and synthesis to their detailed characterization and application.

Synthetic Strategies: Building the Biphenyl-Triazine Scaffold

The synthesis of biphenyl-substituted triazines typically starts from the readily available and highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[8] The three chlorine atoms on the triazine ring can be sequentially substituted with various nucleophiles in a controlled manner by adjusting the reaction temperature.[9] This stepwise substitution allows for the precise installation of biphenyl and other functional groups.

Core Synthesis Protocol: Suzuki Cross-Coupling

A prevalent and versatile method for introducing the biphenyl moiety is the Suzuki cross-coupling reaction. This protocol offers high yields and excellent functional group tolerance.

Experimental Protocol: Synthesis of a Generic Biphenyl-Substituted Triazine

-

Monosubstitution: Dissolve 2,4,6-trichloro-1,3,5-triazine in a suitable solvent (e.g., THF, dioxane). Cool the solution to 0-5 °C.

-

Add one equivalent of a biphenylboronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄) along with a base (e.g., Na₂CO₃).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Disubstitution: To the crude monosubstituted product, add a second equivalent of the same or a different nucleophile (e.g., another biphenylboronic acid or an amine).

-

Increase the reaction temperature to 40-60 °C and stir until the disubstituted product is formed.

-

Trisubstitution: For the final substitution, a higher temperature (reflux) is typically required to overcome the decreased reactivity of the triazine core.[8] Add the third nucleophile and continue heating until the trisubstituted product is obtained.

-

Purification: The final product is purified using column chromatography on silica gel.

Causality: The stepwise increase in temperature is crucial for achieving selective substitution. The electron-donating character of the introduced biphenyl groups deactivates the triazine ring towards further nucleophilic attack, necessitating more forceful conditions for subsequent substitutions.[8]

Probing the Electronic Landscape: Characterization Techniques

A comprehensive understanding of the electronic properties of biphenyl-substituted triazines requires a combination of spectroscopic and electrochemical techniques.

Spectroscopic Analysis

-

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques provide insights into the electronic transitions within the molecule. The absorption spectrum reveals the energy required to promote an electron from the HOMO to the LUMO, while the emission spectrum characterizes the energy released upon relaxation.[6][10] The solvatochromic behavior (shift in spectral maxima with solvent polarity) can indicate the degree of intramolecular charge transfer (ICT).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirming the successful synthesis of the target molecules.[11]

-

Stark Spectroscopy: This technique measures the effect of an external electric field on the absorption or emission spectrum, providing quantitative information about charge transfer and electronic delocalization.[12]

Electrochemical Analysis

-

Cyclic Voltammetry (CV): CV is a powerful tool for determining the HOMO and LUMO energy levels of a molecule.[13] The oxidation and reduction potentials are directly related to the energies required to remove an electron from the HOMO and add an electron to the LUMO, respectively. This data is critical for designing materials for electronic devices like OLEDs, where energy level alignment with electrodes is paramount.[14][15]

Experimental Protocol: Cyclic Voltammetry Measurement

-

Sample Preparation: Dissolve the biphenyl-substituted triazine in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Cell Assembly: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential between the working and reference electrodes and record the resulting current.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. The HOMO and LUMO energy levels can then be calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

Self-Validation: The use of an internal standard like ferrocene allows for the calibration of the reference electrode potential, ensuring accurate and reproducible measurements of the HOMO and LUMO energy levels.

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools for predicting and rationalizing the electronic properties of biphenyl-substituted triazines.[14][16][17] These methods can be used to:

-

Calculate the HOMO and LUMO energy levels and their spatial distributions.[13]

-

Predict UV-Vis absorption and emission spectra.

-

Determine the triplet energy levels, which is crucial for applications in phosphorescent OLEDs (PhOLEDs).[15]

-

Analyze the influence of molecular conformation, such as the biphenyl dihedral angle, on the electronic properties.[4]

The synergy between experimental results and computational predictions provides a deeper understanding of the structure-property relationships.[12]

Structure-Property Relationships and Applications

The tunability of the electronic properties of biphenyl-substituted triazines makes them promising candidates for a wide range of applications, particularly in organic electronics.[2][3][18]

Organic Light-Emitting Diodes (OLEDs)

Biphenyl-substituted triazines are extensively investigated as materials for OLEDs, where they can function as:

-

Host Materials: Their high triplet energy levels make them suitable hosts for phosphorescent emitters, preventing quenching of the emissive triplet excitons.[14][15]

-

Electron Transport Materials (ETMs): The electron-deficient triazine core facilitates efficient electron injection and transport.[1][2]

-

Emitters: By incorporating suitable chromophores, biphenyl-substituted triazines can act as efficient fluorescent or thermally activated delayed fluorescence (TADF) emitters.[19]

| Compound Architecture | Key Electronic Property | OLED Application |

| Triazine core with bulky, non-conjugated biphenyl groups | High triplet energy | Host for blue PhOLEDs[14][15] |

| Donor-substituted biphenyl linked to a triazine acceptor | Intramolecular charge transfer | Emitter in fluorescent or TADF OLEDs[6] |

| Planarized biphenyl-triazine structures | Enhanced π-conjugation and charge mobility | Electron transport material[3] |

Drug Development

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with anticancer, antiviral, and antimicrobial properties.[8][20][21][22] The introduction of biphenyl groups can modulate the lipophilicity and steric profile of these molecules, potentially leading to enhanced biological activity and improved pharmacokinetic properties.

Conclusion and Future Outlook

Biphenyl-substituted triazines represent a fascinating and highly versatile class of organic materials. The ability to fine-tune their electronic properties through synthetic modification has positioned them at the forefront of research in organic electronics and medicinal chemistry. Future advancements in this field will likely focus on the development of novel synthetic methodologies to create more complex and functionalized architectures, the exploration of their potential in emerging applications such as organic photovoltaics and sensors, and the use of machine learning and high-throughput screening to accelerate the discovery of new materials with optimized properties. The continued exploration of the rich interplay between the biphenyl and triazine moieties promises to unlock even more exciting scientific discoveries and technological innovations.

Visualizations

Conceptual Workflow for Biphenyl-Substituted Triazine Research

Caption: A typical workflow for the research and development of biphenyl-substituted triazines.

Energy Level Diagram for a Biphenyl-Substituted Triazine in an OLED

Caption: A simplified energy level diagram of an OLED incorporating a biphenyl-substituted triazine.

References

-

Photophysical properties of designed triazine derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Role of Triazine Derivatives in Advanced Organic Electronics. (n.d.). Suna-chem.com. Retrieved January 7, 2026, from [Link]

-

Li, J., et al. (2015). A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: effective geometric and electronic tuning. Journal of Materials Chemistry C, 3(19), 4859-4868. DOI: 10.1039/C4TC02588A. Available from: [Link]

-

Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (2020). Molecules, 25(21), 5037. DOI: 10.3390/molecules25215037. Available from: [Link]

-

1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (2021). Current Organic Synthesis, 18(6), 637-652. DOI: 10.2174/1570179418666210210120612. Available from: [Link]

-

Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2014). Chemistry Central Journal, 8, 5. DOI: 10.1186/1752-153X-8-5. Available from: [Link]

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Molecules, 26(4), 864. DOI: 10.3390/molecules26040864. Available from: [Link]

-

A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: Effective geometric and electronic tuning. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and photophysical properties of new s-triazine derivatives containing A–π–D–π–A quadrupolar branches. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters. (2015). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Triazines – A comprehensive review of their synthesis and diverse biological importance. (2017). Current Medicinal Drug Research, 1(1). Available from: [Link]

-

Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. (2012). E-Journal of Chemistry, 9(2), 583-592. Available from: [Link]

-

Triazine derivatives: Significance and symbolism. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

-

Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). Molecules, 27(10), 3249. DOI: 10.3390/molecules27103249. Available from: [Link]

-

Unlocking Material Science: The Role of Biphenyl Triazine Derivatives. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 7, 2026, from [Link]

-

Custom Triazine Derivatives Manufacturers, Suppliers. (n.d.). Feng-huagf.com. Retrieved January 7, 2026, from [Link]

-

Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. (2022). Organic Chemistry Frontiers, 9(10), 2735-2763. DOI: 10.1039/D2QO00249A. Available from: [Link]

-

Computational Investigation on the Electronic Structure and Functionalities of a Thiophene-Based Covalent Triazine Framework. (2019). Scientific Reports, 9, 1588. DOI: 10.1038/s41598-018-38189-y. Available from: [Link]

-

Electronic Properties of Molecules. (n.d.). Carnegie Mellon University. Retrieved January 7, 2026, from [Link]

-

Synthesis of biphenyl-based triazines 33. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Organic Optoelectronic Materials: Mechanisms and Applications. (2017). Chemical Reviews, 117(15), 10275-10416. DOI: 10.1021/acs.chemrev.7b00145. Available from: [Link]

-

Influence of the Electric Field on the Electronic Properties of the Substituted Biphenyl Molecules. (2013). Journal of Nano- and Electronic Physics, 5(1), 01010. Available from: [Link]

-

Spectroscopy. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. (2020). ACS Omega, 5(23), 13857-13867. DOI: 10.1021/acsomega.0c01198. Available from: [Link]

-

Experimental Techniques to Study Organic Chemistry Mechanisms. (n.d.). University of Pennsylvania. Retrieved January 7, 2026, from [Link]

-

Electronic properties of organic monolayers and molecular devices. (2006). Pramana, 67(1), 1-13. Available from: [Link]

-

Triazines – A comprehensive review of their synthesis and diverse biological importance. (2017). Current Medicinal Drug Research, 1(1). Available from: [Link]

-

Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. (2023). Journal of the American Chemical Society, 145(31), 17293-17302. DOI: 10.1021/jacs.3c04297. Available from: [Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2024). RSC Advances, 14(1), 1-26. DOI: 10.1039/D3RA06981A. Available from: [Link]

-

Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). Molecules, 27(19), 6649. DOI: 10.3390/molecules27196649. Available from: [Link]

Sources

- 1. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. kondratenko.com.ua [kondratenko.com.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines [mdpi.com]

- 12. Electronic Properties of Molecules - Peteanu Group [chem.cmu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: effective geometric and electronic tuning - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: effective geometric and electronic tuning - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. Computational Investigation on the Electronic Structure and Functionalities of a Thiophene-Based Covalent Triazine Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oled-intermediates.com [oled-intermediates.com]

- 19. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. globalscitechocean.com [globalscitechocean.com]

The Allure of the Triazine Core: An In-depth Technical Guide to the Photophysical Properties of 1,3,5-Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle containing three nitrogen atoms, has emerged as a privileged scaffold in materials science and medicinal chemistry.[1] Its electron-deficient nature, rigid planarity, and versatile functionalization capabilities make it an exceptional building block for creating molecules with tailored photophysical properties.[2][3] This guide provides a comprehensive exploration of the photophysical characteristics of 1,3,5-triazine derivatives, delving into the structure-property relationships that govern their interaction with light and their applications in cutting-edge technologies.

The 1,3,5-Triazine Scaffold: An Electron-Deficient Core with Limitless Potential

The unique electronic structure of the 1,3,5-triazine ring is the foundation of its diverse photophysical behavior. As a π-electron-deficient system, it readily accepts electrons, making it an excellent core for designing molecules with intramolecular charge transfer (ICT) characteristics.[2] By strategically attaching electron-donating groups to the triazine core, often through a π-conjugated linker, researchers can create powerful donor-π-acceptor (D-π-A) or star-shaped D-A systems.[4][5][6] This modular design allows for precise tuning of the absorption and emission properties across the electromagnetic spectrum.

The synthetic accessibility of 1,3,5-triazine derivatives, primarily through the nucleophilic substitution of cyanuric chloride, further enhances their appeal.[2] This allows for the introduction of a wide array of functional groups at the 2, 4, and 6 positions, enabling fine control over solubility, thermal stability, and intermolecular interactions, in addition to their photophysical properties.[7]

Unraveling the Photophysical Behavior: From Light Absorption to Emission

The interaction of 1,3,5-triazine derivatives with light is governed by a series of fundamental photophysical processes. Understanding these processes is crucial for designing molecules with specific optical properties.

Absorption of Light: The Initial Excitation

The absorption of a photon by a 1,3,5-triazine derivative promotes an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, usually the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed. In D-π-A systems, the HOMO is often localized on the electron-donating group, while the LUMO is centered on the electron-accepting triazine core.[8] This spatial separation of orbitals leads to a charge transfer character in the electronic transition.

The absorption properties are highly sensitive to the nature of the substituents and the surrounding environment. Increasing the electron-donating strength of the donor group or extending the π-conjugation of the linker typically results in a bathochromic (red) shift of the absorption maximum, as it lowers the HOMO-LUMO energy gap.[9]

The Fate of the Excited State: Fluorescence and Non-Radiative Decay

Following excitation, the molecule can return to its ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay. Fluorescence is the emission of a photon as the electron returns from the excited singlet state (S₁) to the ground state (S₀). The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[4][5] A large Stokes shift is often desirable for applications in fluorescence imaging and sensing to minimize self-absorption.

Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and reduce the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons. Molecular rigidity and suppression of vibrational modes that facilitate non-radiative decay can enhance the quantum yield.

Jablonski Diagram for a Typical 1,3,5-Triazine Derivative

Caption: Energy level diagram illustrating the TADF mechanism.

Aggregation-Induced Emission (AIE) and Mechanochromism

Some 1,3,5-triazine derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated state. [10]This phenomenon is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways. [10]Additionally, some AIE-active compounds display mechanochromism, changing their emission color upon grinding or shearing due to alterations in their crystal packing. [10]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of the photophysical properties of 1,3,5-triazine derivatives is paramount. The following are step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε).

Protocol:

-

Solution Preparation: Prepare a stock solution of the 1,3,5-triazine derivative in a suitable spectroscopic grade solvent (e.g., THF, acetonitrile, or toluene) at a known concentration (typically 10⁻³ to 10⁻⁴ M).

-

Serial Dilution: Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Measurement: Record the absorption spectrum of each diluted solution over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the λabs values from the spectra. To determine ε, plot absorbance at a specific λabs versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λem) and the fluorescence quantum yield (ΦF).

Protocol:

-

Solution Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength (λex), which is typically the λabs of the lowest energy absorption band.

-

Emission Spectrum: Scan the emission monochromator to record the fluorescence spectrum.

-

Quantum Yield Determination (Relative Method):

-

Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Caption: A typical experimental workflow for the synthesis and photophysical characterization of 1,3,5-triazine derivatives.

Conclusion and Future Outlook

The photophysical properties of 1,3,5-triazine derivatives are a rich and expanding field of study. Their tunable electronic characteristics, coupled with their synthetic versatility, have positioned them as key components in a wide range of applications, from next-generation displays and lighting to advanced biomedical imaging and sensing. [4][11][12]The continued exploration of novel molecular designs, including the incorporation of new donor and acceptor units and the development of more complex architectures, promises to unlock even more exciting photophysical phenomena and technological advancements. As our understanding of the intricate interplay between molecular structure and light interaction deepens, 1,3,5-triazine derivatives will undoubtedly continue to illuminate the path toward a brighter and more technologically advanced future.

References

- A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. Benchchem.

- Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. PMC.

- Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers (RSC Publishing).

- Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2011-12-06).

- The Role of Triazine Derivatives in Advanced Organic Electronics.

- Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. SciSpace. (2011-12-06).

- Timeline of the development of 1,3,5‐triazine‐based TADF materials for OLEDs.

- Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC.

- Study of Fluorescence Antioxidizing and Germination Properties of 1,3,5 Triazines Derivatives with Substituted Amines. ResearchGate. (2025-11-27).

- A novel fast-responsive fluorescent probe based on 1,3,5-triazine for endogenous H2S detection with large Stokes shift and its application in cell imaging. New Journal of Chemistry (RSC Publishing).

- 1,3,5-Triazine-Based Pt(II) Metallogel Material: Synthesis, Photophysical Properties, and Optical Power-Limiting Performance.

- Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials | Request PDF. ResearchGate.

- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. MDPI.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.

- Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. 物理化学学报.

- 1,3,5-Triazine-Functionalized Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes | Materials Chemistry | ChemRxiv | Cambridge Open Engage. (2022-07-11).

- Studies of the Optical and Sensing Properties of 1,3,5-Triazine-Cored Star-Shaped (D-π)3-A Molecules with Various Amino-Donor-Type Cation Receptors. Oxford Academic.

- Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. NIH.

- Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. (2022-05-19).

- Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2025-08-07).

- Synthesis and photophysical properties of new s-triazine derivatives containing A–π–D–π–A quadrupolar branches. ResearchGate. (2025-08-07).

- Chemical structures of 1,3,5‐triazine‐based blue TADF emitters. ResearchGate.

- Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials. NIH.

- Substituent effects on the photophysical properties of tris(salicylideneanilines). Physical Chemistry Chemical Physics (RSC Publishing).

- Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives. (2025-08-07).

- Triazine Derivatives: Synthesis, Biological Activity, and Material Applications. Benchchem.

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.

Sources

- 1. Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. A novel fast-responsive fluorescent probe based on 1,3,5-triazine for endogenous H2S detection with large Stokes shift and its application in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine literature review

An In-depth Technical Guide to 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the broad spectrum of biological activities its derivatives exhibit.[1][2] This guide focuses on a specific, asymmetrically substituted derivative, this compound (CAS No. 1689576-03-1), providing a comprehensive technical overview for researchers in drug discovery and materials science.[3] While literature on this exact molecule is sparse, this document consolidates established principles of triazine chemistry to propose a robust synthetic pathway, outline essential characterization protocols, and explore its significant therapeutic and technological potential based on the activities of structurally related compounds. We delve into the strategic, temperature-controlled nucleophilic substitution reactions that govern its synthesis and discuss its potential as an anticancer, antimicrobial, or anti-inflammatory agent, thereby presenting a compelling case for its further investigation.[4][5]

The 1,3,5-Triazine Core: A Foundation for Molecular Diversity

The 1,3,5-triazine (or s-triazine) ring is a six-membered heterocycle with alternating carbon and nitrogen atoms. Its utility in synthetic chemistry stems largely from its most common precursor, 2,4,6-trichloro-1,3,5-triazine, colloquially known as cyanuric chloride. The three chlorine atoms on cyanuric chloride are highly susceptible to nucleophilic substitution, but their reactivity is not identical. This reactivity decreases with each successive substitution, a property that synthetic chemists exploit to achieve selective functionalization.[6][7]

An empirical and field-proven principle dictates this selectivity:

-

First Substitution: Occurs readily at temperatures around 0°C.

-

Second Substitution: Typically requires room temperature.

-

Third Substitution: Requires elevated temperatures (e.g., >60°C) to proceed efficiently.[6]

This tiered reactivity allows for the precise, stepwise introduction of different nucleophiles, enabling the construction of vast and diverse libraries of mono-, di-, and tri-substituted triazines from a single, cost-effective starting material.[8][9] The target molecule of this guide, being asymmetrically substituted with two different aryl groups, is a direct product of this powerful synthetic strategy.

Proposed Synthesis of this compound

The synthesis of the title compound is best approached through a sequential, two-step nucleophilic substitution pathway starting from cyanuric chloride. The first step involves introducing the phenyl group to create a dichlorophenyltriazine intermediate. The second, more electronically demanding step, involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce the biphenyl moiety.

Step 1: Synthesis of the Intermediate 2,4-Dichloro-6-phenyl-1,3,5-triazine

The initial monosubstitution can be achieved via a Grignard reaction. This method offers a direct carbon-carbon bond formation under controlled conditions to prevent over-reaction.

Expertise-Driven Rationale: Using a Grignard reagent (phenylmagnesium bromide) at a low temperature (0°C) is critical. The low temperature exploits the differential reactivity of the chlorine atoms on the cyanuric chloride core, ensuring that the reaction selectively proceeds to the mono-substituted product, 2,4-dichloro-6-phenyl-1,3,5-triazine, while minimizing the formation of the di-substituted byproduct.[6][10]

Experimental Protocol: Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine

-

Reaction Setup: To a flame-dried 3-neck round-bottom flask under a nitrogen atmosphere, add 2,4,6-trichloro-1,3,5-triazine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Grignard Addition: Slowly add a solution of phenylmagnesium bromide (1.0 eq, typically 1M in THF) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.[10]

-

Reaction: Allow the reaction to warm naturally to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by pouring the mixture into a beaker of 2N hydrochloric acid solution in ice.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with distilled water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like dichloromethane/heptane to yield the off-white solid intermediate.[10]

Step 2: Suzuki Cross-Coupling to Yield this compound

With the dichlorophenyltriazine intermediate in hand, the second aryl group is introduced via a Suzuki coupling. This palladium-catalyzed reaction is highly efficient for forming C-C bonds between aryl halides and boronic acids.

Expertise-Driven Rationale: The Suzuki coupling is the method of choice for this step due to its high functional group tolerance and excellent yields. The choice of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a suitable solvent system is crucial for catalytic turnover and reaction efficiency. This reaction selectively replaces one of the two remaining chlorine atoms.[11][12]

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a reaction flask, combine the intermediate 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq), biphenyl-3-ylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[11][12]

-

Solvent Addition: Add a solvent mixture, typically THF and water.

-

Heating: Heat the reaction mixture to reflux (approximately 70-80°C) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction by TLC or HPLC until completion (typically 12-24 hours).

-

Work-up: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., DCM).

-

Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue using flash column chromatography on silica gel to isolate the final product, this compound.[11]

Visualization of Synthetic Workflow

Caption: Proposed two-step synthesis of the title compound.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following table summarizes known physical properties, and the subsequent sections describe the standard analytical techniques required for structural elucidation.

| Property | Value | Source |

| CAS Number | 1689576-03-1 | [3] |

| Molecular Formula | C₂₁H₁₄ClN₃ | [3] |

| Molecular Weight | 343.8 g/mol | [3] |

| Appearance | White to Almost white powder/crystal | [13] |

| Purity | >98.0% (GC) | [13] |

| Melting Point | 139.0 to 143.0 °C | [13] |

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show complex aromatic signals corresponding to the phenyl and biphenyl protons. The ¹³C NMR would confirm the presence of the correct number of carbon atoms and show characteristic shifts for the triazine ring carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₂₁H₁₄ClN₃).[9] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy would identify characteristic functional groups. Key vibrational bands for the C=N bonds within the triazine ring and C-Cl stretching would be expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.[14]

Potential Applications in Drug Discovery and Materials Science

While direct biological studies on this compound are not yet published, the extensive research on related triazine derivatives provides a strong rationale for its investigation in several fields.

Anticancer Activity

The 1,3,5-triazine scaffold is present in numerous compounds with potent anticancer activity.[2][5] These derivatives are known to inhibit key enzymes and receptors involved in tumorigenesis, such as Epidermal Growth Factor Receptor (EGFR), a critical tyrosine kinase in cell proliferation.[2] The introduction of bulky, lipophilic aryl groups like phenyl and biphenyl can enhance binding affinity to protein targets. Therefore, the title compound is a prime candidate for screening against various cancer cell lines, including breast, colon, and lung cancer.[2]

Caption: Potential inhibition of the EGFR signaling pathway by triazine derivatives.

Antimicrobial and Anti-inflammatory Potential

Triazine derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[1] The mechanism often involves the inhibition of essential microbial enzymes.[1] Furthermore, certain triazines act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] The title compound should be evaluated for these properties, as it may lead to the development of new antibiotics or anti-inflammatory drugs.

Materials Science

Beyond medicine, triazine derivatives are important intermediates for advanced materials. Their thermal stability and electronic properties make them suitable for creating organic electron transport materials used in Organic Light-Emitting Diodes (OLEDs).[11] The rigid, aromatic structure of this compound makes it an attractive building block for novel materials in the electronics industry.

Conclusion and Future Outlook

This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. This guide has outlined a logical and robust synthetic strategy based on the well-established, temperature-dependent reactivity of cyanuric chloride. By leveraging a controlled Grignard reaction followed by a Suzuki cross-coupling, this asymmetrically substituted triazine can be synthesized efficiently.

Given the proven therapeutic potential of the 1,3,5-triazine core, this compound is a compelling candidate for biological screening. Its structural features suggest a high probability of activity as an anticancer, antimicrobial, or anti-inflammatory agent. Further research, including the synthesis, characterization, and comprehensive biological evaluation detailed herein, is strongly warranted to unlock its full potential.

References

[1] A Comparative Guide to the Biological Activity of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives. Benchchem. Available at: [10] What are the Synthesis Methods and Applications of 2,4-Dichloro-6-phenyl-1,3,5-triazine? X-MOL. Available at: [8] Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. IntechOpen. Available at: [4] Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health (PMC). Available at: [5] Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [15] 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook. Available at: [2] The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem. Available at: [11] 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. Molbase. Available at: [3] this compound 1689576-03-1. Echemi. Available at: [13] 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine. TCI Chemicals. Available at: [9] Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [12] Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents. Available at: Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. Available at: [6] An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. Benchchem. Available at: The Chemical Profile and Applications of 2-Chloro-4,6-diphenyl-1,3,5-triazine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [16] 2-Chloro-4,6-diphenyl-1,3,5-triazine. PubChem. Available at: [7] Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: Synthesis of nano-sized C3-symmetric 2,4,6-triphenyl-1,3,5-s-triazine and 1,3,5- triphenylbenzene derivatives via the trimerizat. Indian Journal of Chemistry. Available at: [14] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. guidechem.com [guidechem.com]

- 11. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]

- 12. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 13. 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine | 1689576-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 15. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 16. 2-Chloro-4,6-diphenyl-1,3,5-triazine | C15H10ClN3 | CID 19698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Triazine-Based Materials in Organic Electronics: A Technical Guide

<

Abstract

The field of organic electronics has witnessed exponential growth, driven by the promise of low-cost, flexible, and large-area devices. Central to this advancement is the molecular engineering of organic semiconductors. This guide provides an in-depth technical overview of 1,3,5-triazine-based materials, a pivotal class of compounds that have emerged as exceptionally versatile building blocks for a new generation of organic electronic devices. We will explore the fundamental electronic properties of the triazine core, delve into synthetic strategies, elucidate structure-property relationships, and survey their application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation organic electronic materials and devices.

Chapter 1: The 1,3,5-Triazine Core: A Privileged Scaffold for Organic Electronics

Chemical Structure and Fundamental Properties

The 1,3,5-triazine, often referred to as s-triazine, is a six-membered heterocyclic aromatic ring composed of three carbon and three nitrogen atoms arranged alternately. This unique arrangement imparts a set of highly desirable characteristics for electronic applications.

The key feature of the triazine ring is its pronounced electron-deficient nature. The presence of three electronegative nitrogen atoms leads to a significant polarization of the C=N bonds, rendering the carbon atoms electrophilic and the overall ring system electron-poor.[1] This inherent electron deficiency results in low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical property for facilitating electron injection and transport in organic electronic devices.

The Triazine Advantage in Organic Electronics

The adoption of the triazine core in organic electronics is not coincidental; it offers a compelling set of advantages:

-

Exceptional Electron Affinity: The electron-deficient nature of the triazine ring makes its derivatives excellent candidates for electron-transporting materials (ETMs) and n-type semiconductors.[1][2]

-

High Thermal and Chemical Stability: The aromaticity and the strong covalent bonds within the triazine ring contribute to high thermal and chemical stability, which is crucial for long device operational lifetimes.[3]

-

Tunable Optoelectronic Properties: The triazine core serves as a versatile scaffold that can be readily functionalized at the 2, 4, and 6 positions. By attaching various electron-donating or electron-withdrawing groups, the electronic and photophysical properties, such as energy levels, bandgap, and emission characteristics, can be precisely tuned.[4][5]

-

Structural Versatility: The C3 symmetry of the triazine ring allows for the construction of diverse molecular architectures, including linear, star-shaped, and dendritic structures, which can influence molecular packing and charge transport properties.[1][2]

Classification of Triazine-Based Materials

Triazine-based materials for organic electronics can be broadly categorized into three main classes:

-

Small Molecules: These are well-defined molecules with a triazine core, often functionalized with various aromatic or heteroaromatic substituents. They are typically processed via vacuum thermal evaporation.

-

Polymers: Triazine units can be incorporated into polymer backbones to create materials that are often solution-processable, enabling low-cost fabrication techniques like spin-coating and printing.

-

Covalent Organic Frameworks (COFs): These are porous, crystalline materials constructed from triazine building blocks.[6][7][8] Their ordered structure and high surface area offer unique opportunities for applications in electronics and energy storage.[6][7][8]

Chapter 2: Synthesis and Functionalization Strategies

The versatility of triazine-based materials stems from the well-established synthetic routes to the triazine core and its subsequent functionalization.

Key Synthetic Routes to the Triazine Core

Two primary methods are employed for the synthesis of the 1,3,5-triazine ring:

-

Nucleophilic Substitution of Cyanuric Chloride: This is the most common and versatile method. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a readily available starting material. The chlorine atoms can be sequentially substituted by a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of unsymmetrically substituted triazines.[1][9]

-

Cyclotrimerization of Nitriles: This method involves the [2+2+2] cycloaddition of three nitrile molecules to form a symmetrically substituted triazine ring. This reaction is often catalyzed by acids, bases, or metal complexes.[1]

Post-Synthetic Modification and Functionalization

Once the triazine core is formed, further functionalization can be achieved through various organic reactions, such as Suzuki-Miyaura cross-coupling, to introduce a wide array of aryl and heteroaryl substituents.[10] This allows for the fine-tuning of the material's electronic and physical properties.

Step-by-Step Protocol: Synthesis of a Bipolar Host Material

This protocol describes the synthesis of a bipolar host material where a hole-transporting carbazole moiety is linked to an electron-transporting triazine core, a common strategy for creating materials for phosphorescent OLEDs (PhOLEDs).

Protocol: Synthesis of 2,4-Bis(carbazol-9-yl)-6-chloro-1,3,5-triazine

-

Reagents and Materials:

-

Cyanuric chloride

-

Carbazole

-

Sodium hydride (NaH)

-

Dry N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

-

-

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add carbazole to a flask containing dry DMF.

-

Cool the mixture in an ice bath and add NaH portion-wise. Stir until the evolution of hydrogen gas ceases, indicating the formation of the carbazole anion.

-

In a separate flask, dissolve cyanuric chloride in dry DMF.

-

Slowly add the cyanuric chloride solution to the carbazole anion solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding methanol.

-

Precipitate the product by pouring the reaction mixture into water.

-

Collect the solid product by filtration, wash with water and methanol, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Chapter 3: Structure-Property Relationships

The performance of triazine-based materials in organic electronic devices is intimately linked to their molecular structure. Understanding these relationships is key to designing new materials with targeted properties.

Tuning Optoelectronic Properties: The Role of Substituents

The electronic properties of triazine derivatives are primarily dictated by the nature of the substituents at the 2, 4, and 6 positions.

-

Electron-Donating Groups (e.g., carbazole, triphenylamine): Attaching electron-donating groups to the triazine core raises the Highest Occupied Molecular Orbital (HOMO) energy level, reduces the bandgap, and can impart hole-transporting character, leading to bipolar materials.[9][10]

-

Electron-Withdrawing Groups (e.g., cyano, sulfonyl): Introducing additional electron-withdrawing groups further lowers the LUMO energy level, enhancing electron-accepting and transport properties.[11]

-

π-Conjugated Substituents (e.g., phenyl, fluorenyl): Extending the π-conjugation through aromatic substituents can red-shift the absorption and emission spectra and influence molecular packing, which affects charge carrier mobility.[12][13]

Impact on Molecular Packing and Film Morphology

The shape of the molecule and the nature of the substituents also play a crucial role in the solid-state packing and thin-film morphology. For instance, bulky or twisted substituents can disrupt π-π stacking, leading to amorphous films with good glass-forming properties, which can be beneficial for preventing crystallization in OLEDs.[9][10]

Data Table: Comparison of Optoelectronic Properties

The following table summarizes the key optoelectronic properties of several representative triazine-based materials, illustrating the impact of different substituents.

| Material ID | Key Substituents | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application |

| T2T [12] | Biphenyl | -6.30 | -2.65 | 3.65 | OLED Host |

| T3T [12] | Triphenyl | -6.21 | -2.62 | 3.59 | OLED Host |

| MBPTRZ [9][10] | Carbazole, Methyl-biphenyl | -5.87 | -2.26 | 3.61 | Bipolar OLED Host |

| TRZ-DDPAc [14] | Acridine | -5.73 | -2.97 | 2.76 | TADF Emitter |

| TIPS-TPDO-tetraCN | Tetracyanotriphenodioxazine | -6.5 | -4.3 | 2.2 | n-type OFET |

Chapter 4: Applications in Organic Electronic Devices

The unique properties of triazine-based materials have led to their successful implementation in a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Triazine derivatives are particularly prominent in the field of OLEDs, where they are used in several key roles:

-

Electron-Transporting Materials (ETMs): Due to their low LUMO levels, triazine-based materials facilitate efficient electron injection from the cathode and transport to the emissive layer.

-

Host Materials for Phosphorescent Emitters: Triazine derivatives with high triplet energies (typically >2.7 eV) are used as host materials for blue, green, and red phosphorescent emitters, preventing back energy transfer and minimizing efficiency roll-off.[9][10][12][15]

-

Thermally Activated Delayed Fluorescence (TADF) Emitters: By combining a triazine acceptor with a suitable donor moiety, it is possible to create molecules with a small singlet-triplet energy splitting (ΔEST).[14][16] This allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, enabling TADF and achieving up to 100% internal quantum efficiency in metal-free OLEDs.[14][16][17][18][19]

Caption: Workflow for fabricating a triazine-based OLED.

Organic Field-Effect Transistors (OFETs)

An OFET is a type of transistor that uses an organic semiconductor as the channel material.[20][21] The inherent electron-deficient nature of triazines makes them ideal candidates for n-type semiconductors in OFETs, which are essential for complementary logic circuits. While p-type organic semiconductors are common, high-performance, air-stable n-type materials are less so, making triazine derivatives a critical area of research.

-

N-type and Ambipolar Transport: By functionalizing the triazine core with strong electron-withdrawing groups, high electron mobilities can be achieved. Careful molecular design can also lead to ambipolar materials that can transport both electrons and holes.

| Material Class | Mobility (cm²/Vs) | On/Off Ratio | Stability |

| Small Molecule Triazines | up to 2.0 | > 10⁶ | Moderate to High |

| Triazine-based Polymers | 0.1 - 1.0 | > 10⁵ | Good |

Organic Photovoltaics (OPVs)

In OPVs, light is absorbed in an active layer, typically a blend of an electron donor and an electron acceptor, to generate excitons which are then separated into free charge carriers.[22]

-